molecular formula C9H8ClFO3 B1390466 3-Chloro-5-fluoro-4-methoxyphenylacetic acid CAS No. 1000544-65-9

3-Chloro-5-fluoro-4-methoxyphenylacetic acid

Cat. No. B1390466
M. Wt: 218.61 g/mol
InChI Key: SGTDDWCLJYAKEL-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxyphenylacetic acid (CFMPA) is a synthetic organic compound belonging to the class of phenylacetic acids. It is a colorless solid and has a molecular weight of 218.59 g/mol. CFMPA has a wide range of applications in scientific research and is commonly used in laboratory experiments. CFMPA is a versatile compound and has been used in a variety of studies to probe the structure and function of proteins and enzymes.

Scientific Research Applications

Fluorimetric Estimation in Brain Tissue

A fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), a compound related to 3-Chloro-5-fluoro-4-methoxyphenylacetic acid, has been developed. This method has been applied to normal brain tissue, confirming the presence of homovanillic acid in the caudate nucleus of various animal species (Sharman, 1963).

Synthesis and Biological Activity

The synthesis of 3-Chloro-5-fluoro-4-methoxyphenylacetic acid derivatives has been explored for their anti-inflammatory and analgesic activities. Among these, 5-fluoro-3-biphenylylacetic acid demonstrated the highest anti-inflammatory activity in tests (Tamura et al., 1981).

Mass Fragmentographic Method for Determination

A mass fragmentographic method has been described for the simultaneous determination of various metabolites, including 4-hydroxy-3-methoxyphenylacetic acid. This method, using deuterated analogues as internal standards, has been applied to human cerebrospinal fluid, urine, and rat brain tissue (Swahn et al., 1976).

Fluorescence Quenching Mechanism

The fluorescence quenching of boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, a close relative to 3-Chloro-5-fluoro-4-methoxyphenylacetic acid, has been studied. This research provided insights into the static quenching mechanism in these systems (Geethanjali et al., 2015).

Clinical Applications in Liquid Chromatography

A high-performance liquid chromatography method has been developed for the simultaneous determination of major metabolites of dopamine and serotonin in plasma, including 4-hydroxy-3-methoxyphenylacetic acid. This method is useful for clinical applications (Minegishi & Ishizaki, 1998).

Discovery in Mangrove-Derived Fungus

A new phenol derivative, closely related to 3-Chloro-5-fluoro-4-methoxyphenylacetic acid, has been isolated from a mangrove-derived fungus, Eupenicillium sp. HJ002. This discovery contributes to understanding natural product chemistry (Mei et al., 2020).

properties

IUPAC Name

2-(3-chloro-5-fluoro-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTDDWCLJYAKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxyphenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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